
3-(2-Quinolin-2-yl-vinyl)-phenol
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Overview
Description
3-(2-Quinolin-2-yl-vinyl)-phenol is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Angiogenic Properties
Overview:
Quininib has been identified as a novel small-molecule antagonist of the CysLT receptor, demonstrating potent anti-angiogenic activity. This property is particularly relevant in the context of ocular diseases such as proliferative diabetic retinopathy and age-related macular degeneration, where uncontrolled angiogenesis can lead to vision loss.
Mechanism of Action:
Research indicates that quininib inhibits angiogenesis through multiple pathways. It has been shown to significantly reduce hyaloid vasculature formation in zebrafish models and inhibit endothelial cell migration and tubule formation in vitro . The compound acts by targeting specific receptors involved in vascular growth, providing a potential therapeutic avenue for treating retinal vascular diseases.
Case Study:
In a study published in the Journal of Biological Chemistry, quininib was found to inhibit 85% of hyaloid vessel growth in a dose-dependent manner. Further investigations revealed that quininib's efficacy could be enhanced when used in combination with established anti-VEGF therapies like bevacizumab . This combination therapy approach could offer improved outcomes for patients with retinal diseases.
Anticancer Activity
Overview:
The anticancer properties of quininib have been explored extensively, with promising results against various cancer cell lines. Its structure allows it to interact with multiple biological targets, making it a candidate for multi-target cancer therapies.
Cell Line Studies:
In vitro studies have demonstrated that quininib exhibits cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound's IC50 values were reported to be in the low micromolar range, indicating significant potency against these cancer types .
Table 1: Anticancer Activity of Quininib
Cell Line | IC50 (μg/mL) |
---|---|
HCT-116 | 1.9 - 7.52 |
MCF-7 | 2.3 - 8.0 |
Potential in Other Therapeutic Areas
Overview:
Beyond its anti-angiogenic and anticancer activities, quininib's quinoline structure suggests potential applications in treating other diseases due to the diverse pharmacological activities associated with quinoline derivatives.
Biological Activities:
Quinoline compounds have been reported to possess various biological activities including:
- Antimicrobial : Effective against bacteria and fungi.
- Antiviral : Potential activity against viral infections.
- Anti-inflammatory : May reduce inflammatory responses in various conditions .
Synthesis and Chemical Properties
Synthesis Techniques:
The synthesis of 3-(2-Quinolin-2-yl-vinyl)-phenol can be achieved through various chemical reactions including palladium-catalyzed coupling reactions which allow for high yields and selectivity . The ability to modify its structure further enhances its applicability across different therapeutic areas.
Properties
Molecular Formula |
C17H13NO |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-(2-quinolin-2-ylethenyl)phenol |
InChI |
InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H |
InChI Key |
RZENAZZCHMPRHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.